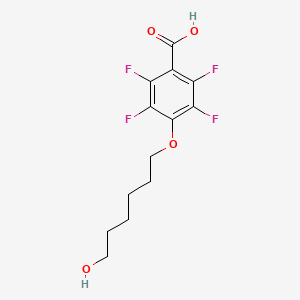

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid

Description

BenchChem offers high-quality 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-(6-hydroxyhexoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F4O4/c14-8-7(13(19)20)9(15)11(17)12(10(8)16)21-6-4-2-1-3-5-18/h18H,1-6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMXXHWZNZNGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650740 | |

| Record name | 2,3,5,6-Tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-70-6 | |

| Record name | 2,3,5,6-Tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid: Synthesis, Properties, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Fluorinated Building Block for Innovation

The Precursor: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (CAS: 652-34-6)

Understanding the precursor is fundamental to appreciating the derivative. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a versatile intermediate used in the synthesis of various pharmaceuticals and advanced materials.[1] The presence of four fluorine atoms on the benzene ring significantly influences its chemical properties.

Physicochemical Properties of the Precursor

| Property | Value | Source |

| CAS Number | 652-34-6 | [2][3][4][5][6] |

| Molecular Formula | C₇H₂F₄O₃ | [2][6] |

| Molecular Weight | 210.08 g/mol | [2][6] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 152.0 to 156.0 °C | [3] |

| Purity | >98.0% | [3] |

The high degree of fluorination makes the aromatic ring electron-deficient, which in turn increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, 4-hydroxybenzoic acid. This enhanced acidity can be a crucial factor in its reactivity and interaction with biological targets.

Synthesis of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid

The synthesis of the title compound is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry. This process involves the reaction of the precursor, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, with a suitable halo-alcohol, such as 6-bromohexan-1-ol or 6-chlorohexan-1-ol, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is dissolved in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile). A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Nucleophilic Attack: 6-bromohexan-1-ol is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking the carbon atom bearing the bromine, leading to the formation of the ether linkage.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., reflux) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid.

Caption: Synthetic workflow for 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid.

Key Properties and Structural Impact

The introduction of the 6-hydroxyhexyloxy side chain significantly alters the properties of the parent molecule.

| Feature | Impact |

| Flexibility | The hexyl chain introduces conformational flexibility, which can be crucial for binding to biological targets or for the formation of specific liquid crystalline phases. |

| Hydrophilicity | The terminal hydroxyl group increases the overall hydrophilicity of the molecule compared to a simple alkoxy chain, potentially improving its solubility in polar solvents and influencing its self-assembly properties. |

| Lipophilicity | The tetrafluorinated aromatic core maintains a high degree of lipophilicity. |

This combination of a rigid, electron-deficient aromatic core and a flexible, functionalized side chain creates an amphiphilic character, driving its applications in various fields.

Applications in Research and Development

The unique structural features of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid make it a valuable tool for researchers.

Liquid Crystals

The elongated molecular shape and the presence of both rigid and flexible segments are characteristic features of molecules that form liquid crystalline phases.[7] The tetrafluorinated core can lead to specific intermolecular interactions, such as dipole-dipole interactions and halogen bonding, which can influence the type and stability of the mesophases. The terminal hydroxyl group on the side chain can also participate in hydrogen bonding, further directing the self-assembly of the molecules into ordered structures. These properties make it a promising candidate for the development of novel liquid crystal materials for display technologies and optical sensors.

Bioimaging and Drug Delivery

As a derivative of a known bioactive precursor, this compound holds potential in the field of drug development. The precursor, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, is used as an intermediate in the synthesis of pharmaceuticals.[1] The 6-hydroxyhexyloxy side chain can be used as a linker to attach the molecule to other bioactive moieties, fluorescent probes, or drug delivery systems. The terminal hydroxyl group provides a convenient handle for further chemical modification.

Caption: Key application areas for the title compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid and its precursor. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of the precursor, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.

Conclusion

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid represents a fascinating and versatile molecule for scientific exploration. Its synthesis from a readily available precursor and its unique combination of properties make it a valuable building block for the creation of novel materials and potential therapeutic agents. The insights provided in this guide aim to equip researchers with the foundational knowledge required to explore the full potential of this promising compound in their respective fields.

References

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. (n.d.). BU CyberSec Lab. Retrieved January 22, 2026, from [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved January 22, 2026, from [Link]

-

2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzoic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid | 652-34-6 | TCI AMERICA [tcichemicals.com]

- 4. 652-34-6|2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid

Introduction: A Molecule of Interest in Modern Drug Discovery

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid, a fluorinated aromatic compound, stands as a molecule of significant interest for researchers and scientists in the field of drug development and material science. Its structural architecture, featuring a tetrafluorinated benzene ring coupled with a hydroxyhexyloxy side chain and a carboxylic acid moiety, suggests a unique combination of properties that are highly sought after in the design of novel therapeutic agents and advanced materials. The perfluorinated core is known to enhance metabolic stability, binding affinity, and lipophilicity, while the flexible hydroxy-terminated side chain and the ionizable carboxylic acid group offer avenues for tailored solubility, targeted interactions, and prodrug strategies.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid. In the absence of extensive empirical data in publicly accessible literature, this document combines available information on its key structural precursors with robust, computationally predicted data to offer a foundational understanding for researchers. Furthermore, this guide details the requisite experimental protocols for the empirical determination of these properties, providing a self-validating framework for scientists working with this and similar molecules.

Molecular Identity and Predicted Physicochemical Profile

The foundational step in characterizing any compound is to establish its molecular identity and key physicochemical parameters. These properties govern a molecule's behavior in both biological and chemical systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

| Property | Value (Predicted) | Significance in Drug Development |

| CAS Number | 1017789-70-6 | Unique chemical identifier for unambiguous substance registration and database searching. |

| Molecular Formula | C₁₃H₁₄F₄O₄ | Determines the elemental composition and informs the molecular weight. |

| Molecular Weight | 310.24 g/mol | Influences diffusion rates, membrane permeability, and formulation calculations. |

| pKa (acidic) | ~2.5 - 3.5 | Governs the state of ionization at physiological pH, impacting solubility, receptor binding, and membrane transport. |

| logP | ~3.0 - 4.0 | Indicates the lipophilicity of the molecule, which is critical for membrane permeability and protein binding. |

| Aqueous Solubility | Low | Affects bioavailability and dictates the need for formulation strategies to enhance dissolution. |

Note: The pKa, logP, and solubility values are in silico predictions due to the current lack of published experimental data. These predictions are based on the molecule's structure using established computational algorithms.

The precursor, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (CAS 652-34-6), has a predicted pKa of approximately 2.03 and an observed pKa of 5.3.[1][2] The addition of the 6-hydroxyhexyloxy chain in the target molecule is expected to slightly modulate the electronic environment of the carboxylic acid, leading to the predicted pKa range.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The acid dissociation constant (pKa) is a critical parameter that quantifies the extent of ionization of a molecule in solution. For 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid, the carboxylic acid group is the primary acidic center. Its pKa value will determine the ratio of the ionized (carboxylate) to the non-ionized (carboxylic acid) form at a given pH. This equilibrium is fundamental to the molecule's solubility, lipophilicity, and its ability to interact with biological targets.

Experimental Determination of pKa

A precise, empirical determination of the pKa is essential for accurate biopharmaceutical profiling. Potentiometric titration and UV-metric titration are two robust and widely accepted methods.

Protocol 1: Potentiometric Titration

This method involves the gradual titration of a solution of the compound with a standardized base while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a final concentration of approximately 1-5 mM.

-

Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of the weak acid.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated combination pH electrode.

-

Titration: Add small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M) using a calibrated burette or an automated titrator.

-

Data Acquisition: Record the pH value after each addition of the titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Potentiometric Titration Workflow for pKa Determination.

Solubility: A Gatekeeper for Bioavailability

The aqueous solubility of a drug candidate is a primary determinant of its oral bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure. Given the predicted low intrinsic solubility of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid, a quantitative assessment is crucial for guiding formulation development.

Experimental Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol 2: Shake-Flask Method for Solubility Determination

This protocol measures the concentration of the compound in a saturated solution after a state of equilibrium has been reached.

Methodology:

-

Sample Preparation: Add an excess amount of solid 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Phase Separation: After equilibration, allow the samples to stand, or centrifuge them at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Shake-Flask Method for Solubility Determination.

Lipophilicity (logP): Balancing Membrane Permeation and Aqueous Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the differential solubility of a compound in a biphasic system of an organic solvent (typically n-octanol) and water. This parameter is a key indicator of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicities. An optimal logP value, often in the range of 1-3 for orally administered drugs, represents a balance between sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.

Experimental Determination of logP

The shake-flask method is a direct and reliable way to measure the partition coefficient.

Protocol 3: Shake-Flask Method for logP Determination

This method involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Methodology:

-

Phase Pre-saturation: Pre-saturate n-octanol with water and water (or a relevant buffer, typically at pH 7.4) with n-octanol by mixing them vigorously and then allowing the phases to separate.

-

Partitioning: Add a known amount of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the layers to separate completely.

-

Concentration Analysis: Carefully sample both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Shake-Flask Method for logP Determination.

Conclusion and Future Directions

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is a compound with considerable potential, warranting a thorough investigation of its physicochemical properties. While this guide provides a foundational profile based on computational predictions and established methodologies, it is imperative for researchers to undertake empirical studies to validate and refine these parameters. A comprehensive understanding of the pKa, solubility, and logP will be instrumental in unlocking the full therapeutic or material science potential of this promising molecule and will serve as a critical dataset for rational drug design and formulation development. The protocols detailed herein offer a clear and robust pathway for acquiring this essential experimental data.

References

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists interested in the synthesis and application of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid. This molecule, characterized by a highly fluorinated aromatic core linked to a flexible aliphatic chain with a terminal hydroxyl group, presents unique opportunities in drug design and materials science.

Introduction: The Strategic Value of Fluorinated Aryl Ether Linkers

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including acidity, lipophilicity, metabolic stability, and intermolecular interactions. The subject of this guide, 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid, is a bifunctional molecule that leverages these benefits. It combines the rigid, electron-deficient tetrafluorophenyl ring with a flexible six-carbon spacer terminating in a hydroxyl group, while also featuring a carboxylic acid for further conjugation or surface anchoring.

The precursor, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, is noted for its increased acidity (pKa of 5.3) compared to its non-fluorinated analog (pKa of 9.3), a direct consequence of the electron-withdrawing nature of the fluorine substituents. This property is carried over to its derivatives, influencing their reactivity and interaction with biological targets or surfaces. This guide will detail a proposed synthetic route, methods for structural confirmation, and explore its potential applications, particularly in the realm of self-assembled monolayers (SAMs) and as a linker in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is defined by three key domains:

-

The Perfluorinated Aromatic Core: The 2,3,5,6-tetrafluorobenzoyl moiety provides a rigid, chemically stable, and lipophilic segment.

-

The Flexible Linker: A 6-hydroxyhexyloxy chain introduces conformational flexibility and a defined distance between the aromatic core and the terminal functional group.

-

The Terminal Functional Groups: The carboxylic acid provides a primary point of attachment or interaction, while the terminal hydroxyl group on the aliphatic chain offers a secondary site for further chemical modification or to tailor surface properties.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂F₄O₄ | Calculated |

| Molecular Weight | 312.23 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | [1] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., THF, DMF, DMSO) and aqueous base. | General chemical knowledge |

| Purity | >98% (achievable via proposed synthesis and purification) | [2] |

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Workflow: Williamson Ether Synthesis

The proposed synthesis involves a two-step process starting from the commercially available 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. The first step is the protection of the carboxylic acid to prevent unwanted side reactions, followed by the etherification, and finally deprotection.

Sources

Introduction: The Strategic Value of Fluorinated Aromatics in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid

The incorporation of fluorine into molecular scaffolds is a highly effective strategy in the design of advanced materials and therapeutic agents.[1] The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is a bifunctional molecule that combines the rigid, electron-deficient tetrafluorinated phenyl ring with a flexible hydroxyalkyl ether chain. This architecture makes it a valuable building block for creating self-assembling monolayers, functional polymers, and as a linker in the development of targeted bioconjugates and pharmaceuticals.

This guide provides a comprehensive, technically-grounded route for the synthesis of this target molecule. We will delve into the strategic decisions behind the chosen pathway, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies, reflecting a field-proven approach to complex organic synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A robust synthetic strategy begins with a logical deconstruction of the target molecule. The primary disconnection points for 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid are the ether linkage and the carboxylic acid functional group. The most chemically sound approach is a convergent synthesis that joins two key fragments, which is generally more efficient and higher-yielding than a linear approach that builds the molecule step-by-step.

The retrosynthetic analysis points to a Williamson ether synthesis as the key bond-forming reaction.[3][4][5] This strategy involves coupling a phenolic core with an alkyl halide. To prevent undesirable side reactions, protection of the reactive carboxylic acid and the terminal hydroxyl group is a critical consideration.

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthetic Pathway: A Three-Stage Strategy

Our proposed synthesis is a robust, three-stage process: 1) Preparation of protected key intermediates, 2) The core Williamson ether synthesis coupling reaction, and 3) Final deprotection to yield the target molecule. This approach ensures high selectivity and simplifies purification at each step.

Caption: Overall workflow for the multi-stage synthesis.

Stage 1: Preparation of Key Intermediates

1A: Synthesis of Ethyl 2,3,5,6-Tetrafluoro-4-hydroxybenzoate (Fragment A)

Expertise & Causality: The carboxylic acid of the starting material, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, is significantly more acidic than the phenolic hydroxyl group.[6] However, it will readily react with the base used in the subsequent Williamson ether synthesis. Therefore, it must be protected. An ethyl ester is an ideal protecting group as it is robust, easily introduced via Fischer esterification, and can be removed under mild basic conditions that will not affect the ether linkage.[7]

Protocol 1: Fischer Esterification

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (10.0 g, 47.6 mmol).[8][9]

-

Reagent Addition: Add absolute ethanol (150 mL) to dissolve the acid. Carefully and slowly, add concentrated sulfuric acid (2.5 mL) to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% ethyl acetate in hexanes).

-

Workup: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate.

1B: Synthesis of 6-Bromo-1-(tert-butyldimethylsilyloxy)hexane (Fragment B)

Expertise & Causality: The terminal hydroxyl group of 6-bromo-1-hexanol could compete as a nucleophile in the Williamson synthesis, leading to unwanted side products. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for protection due to its ease of installation, stability to the basic conditions of the ether synthesis, and selective removal under mild, fluoride-mediated conditions.[10]

Protocol 2: Silyl Ether Protection

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-bromo-1-hexanol (10.0 g, 55.2 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Reagent Addition: Add imidazole (4.51 g, 66.2 mmol) to the solution and stir until it dissolves. Cool the flask to 0°C in an ice bath.

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 9.15 g, 60.7 mmol) portion-wise over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (Mobile phase: 10% ethyl acetate in hexanes).

-

Workup: Quench the reaction by adding 50 mL of deionized water.

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 75 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.

Stage 2: The Core Coupling - Williamson Ether Synthesis

Expertise & Causality: This is the cornerstone of the synthesis, forming the key aryl-alkyl ether bond via an SN2 mechanism.[4][11] The reaction involves the deprotonation of the phenolic hydroxyl of Fragment A by a mild base to form a phenoxide nucleophile. This nucleophile then attacks the primary carbon bearing the bromine atom in Fragment B, displacing the bromide leaving group.[3] Potassium carbonate (K₂CO₃) is a suitable base, being strong enough to deprotonate the acidic tetrafluorophenol but not so harsh as to promote side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.[11]

Protocol 3: Williamson Ether Synthesis

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add ethyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate (Fragment A, 11.3 g, 47.6 mmol) and anhydrous potassium carbonate (13.1 g, 95.2 mmol).

-

Solvent Addition: Add anhydrous DMF (100 mL) via syringe.

-

Reagent Addition: Add 6-bromo-1-(tert-butyldimethylsilyloxy)hexane (Fragment B, 15.4 g, 52.4 mmol) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the consumption of the starting phenol by TLC.

-

Workup: Cool the reaction to room temperature and pour it into 500 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic extracts and wash thoroughly with water (3 x 100 mL) to remove DMF, followed by a final wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil by flash column chromatography to yield the fully protected intermediate.

Stage 3: Final Deprotection

Expertise & Causality: The final stage requires the sequential removal of the two protecting groups. The TBDMS group is labile to fluoride ions, and Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation. Subsequently, the ethyl ester is hydrolyzed to the carboxylic acid. Basic hydrolysis using lithium hydroxide (LiOH) is highly efficient and proceeds under mild conditions, ensuring the integrity of the newly formed ether linkage.

Protocol 4: Two-Step Deprotection

-

Silyl Ether Cleavage:

-

Dissolve the purified, fully protected intermediate (approx. 47 mmol) in tetrahydrofuran (THF, 150 mL) in a 500 mL flask.

-

Add a 1.0 M solution of TBAF in THF (57 mL, 57 mmol) dropwise at room temperature.

-

Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the intermediate alcohol.

-

-

Ester Hydrolysis:

-

Dissolve the crude alcohol from the previous step in a mixture of THF (100 mL) and water (50 mL).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 3.9 g, 94 mmol) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, remove the THF via rotary evaporation.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by adding 2M HCl.

-

A white precipitate of the final product will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

-

Data and Characterization Summary

This table summarizes the key quantitative data for the materials involved in the synthesis.

| Compound Name | Abbreviation | Molecular Formula | Mol. Weight ( g/mol ) | Role | Expected Yield |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | - | C₇H₂F₄O₃ | 210.08 | Starting Material | - |

| 6-Bromo-1-hexanol | - | C₆H₁₃BrO | 181.07 | Starting Material | - |

| Ethyl 2,3,5,6-Tetrafluoro-4-hydroxybenzoate | Fragment A | C₉H₆F₄O₃ | 238.14 | Phenolic Core | 85-95% |

| 6-Bromo-1-(tert-butyldimethylsilyloxy)hexane | Fragment B | C₁₂H₂₇BrOSi | 295.33 | Alkylating Agent | >95% |

| Ethyl 2,3,5,6-Tetrafluoro-4-((6-(tert-butyldimethylsilyloxy)hexyl)oxy)benzoate | - | C₂₁H₃₁F₄O₄Si | 454.55 | Protected Product | 70-85% |

| 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid | Target | C₁₃H₁₂F₄O₄ | 324.23 | Final Product | >90% (2 steps) |

References

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available from: [Link]

- Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents.

-

Protecting Groups. Available from: [Link]

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available from: [Link]

-

Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Appendix 6: Protecting groups. Oxford Learning Link. Available from: [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available from: [Link]

-

Exploring the Synthesis and Applications of Benzoic Acid Derivatives. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

- Preparation method for 2,3,5,6-tetrafluorohydroquinone. Google Patents.

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

-

Williamson ether synthesis. Wikipedia. Available from: [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. Available from: [Link]

-

Williamson Synthesis. Organic Chemistry Portal. Available from: [Link]

-

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. BU CyberSec Lab. Available from: [Link]

- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. Google Patents.

-

2,3,5,6-Tetrafluorohydroquinone, 98%. Chemical-Suppliers.com. Available from: [Link]

- Preparation method of 2,3,5, 6-tetrafluorophenol. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Synthesis [organic-chemistry.org]

- 6. ossila.com [ossila.com]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. 2,3,5,6-四氟-4-羟基苯甲酸 水合物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 11. byjus.com [byjus.com]

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid

Introduction

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is a complex organic molecule featuring a polyfluorinated aromatic ring, a carboxylic acid functional group, and a hydroxyalkoxy side chain. The unique combination of these structural elements suggests its potential utility as a versatile building block in medicinal chemistry, materials science, and bioimaging. For instance, fluorinated aromatic moieties are prevalent in pharmaceuticals and agrochemicals, enhancing metabolic stability and binding affinity.[1][2] The carboxylic acid and terminal hydroxyl groups provide reactive handles for further chemical modifications, such as esterification or amidation, enabling its incorporation into larger molecular architectures.

Accurate structural elucidation and purity assessment are paramount for any application of this molecule. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectral data for 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid, grounded in fundamental principles and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecule's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum will exclusively show signals from the 6-hydroxyhexyloxy side chain and the acidic proton of the carboxylic acid, as there are no protons on the aromatic ring.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically around δ 12 ppm.[3][4] The chemical shift of this proton is highly dependent on concentration and the solvent used due to variations in hydrogen bonding.[3]

-

Aliphatic Chain Protons (-O-(CH₂)₆-OH): The six methylene groups of the hexyloxy chain will give rise to a series of multiplets. The protons closest to the electron-withdrawing oxygen atoms will be the most deshielded and appear further downfield.

-

-O-CH₂- (adjacent to the aromatic ring): A triplet is expected around δ 4.0-4.2 ppm.

-

-CH₂-OH (terminal): A triplet is expected around δ 3.6 ppm.

-

Internal Methylene Protons (-(CH₂)₄-): A series of overlapping multiplets are expected in the range of δ 1.4-1.8 ppm.

-

-

Hydroxyl Proton (-OH): The terminal hydroxyl proton will likely appear as a broad singlet. Its chemical shift is variable and depends on solvent, concentration, and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carboxyl Carbon (-COOH): This carbon is expected to appear in the downfield region, around δ 165-185 ppm.[3]

-

Aromatic Carbons: The four fluorine-bearing carbons are expected to show complex splitting patterns due to C-F coupling. Based on data for 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid, these carbons will appear in the aromatic region.[5] The carbon attached to the oxygen of the hexyloxy chain will be the most downfield of the aromatic carbons.

-

Aliphatic Carbons (-O-(CH₂)₆-OH): Six distinct signals are expected for the methylene carbons of the hexyloxy chain, with the carbons directly attached to oxygen atoms appearing further downfield (δ 60-70 ppm).

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds.[1][6][7] The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making it an ideal nucleus for NMR studies.[1][2][7]

Due to the symmetrical substitution pattern on the aromatic ring, the four fluorine atoms are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely be a singlet, although long-range coupling to the protons of the side chain might cause some broadening. The chemical shift of this signal is expected in the typical range for fluoroaromatic compounds.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum Analysis

The IR spectrum of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is expected to show the following characteristic absorption bands:

-

O-H Stretching: A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid.[3][8][9][10] The O-H stretching of the terminal alcohol will also contribute to this broadness.

-

C-H Stretching: Sharp peaks are expected in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aliphatic methylene groups.

-

C=O Stretching: A strong, sharp absorption band is anticipated between 1680 and 1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[3][8][9] Conjugation with the aromatic ring and hydrogen bonding will influence the exact position of this band.[3][9]

-

C-F Stretching: Strong absorptions due to the C-F bonds are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

-

C-O Stretching: Bands corresponding to the C-O stretching of the ether linkage and the alcohol will be present in the 1050-1300 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[11]

Predicted Mass Spectrum and Fragmentation Analysis

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Electron Ionization (EI) is a hard ionization technique that will likely cause significant fragmentation.[11] Common fragmentation pathways would include:

-

Loss of the side chain: Cleavage of the ether bond, resulting in a fragment corresponding to the tetrafluorohydroxybenzoic acid radical cation.

-

Cleavage within the side chain: Fragmentation of the hexyloxy chain at various points.

-

Decarboxylation: Loss of CO₂ from the molecular ion or fragment ions.

-

Loss of water: Dehydration from the terminal hydroxyl group.

-

The presence of four fluorine atoms will not result in a characteristic isotopic pattern, as fluorine is monoisotopic (¹⁹F).[12][13]

Summary of Predicted Spectral Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | -COOH | δ 12 ppm (broad singlet) |

| -O-CH₂- | δ 4.0-4.2 ppm (triplet) | |

| -CH₂-OH | δ 3.6 ppm (triplet) | |

| -(CH₂)₄- | δ 1.4-1.8 ppm (multiplets) | |

| -OH | Variable (broad singlet) | |

| ¹³C NMR | -COOH | δ 165-185 ppm |

| Aromatic C-F | δ 130-160 ppm (with C-F coupling) | |

| -O-CH₂- & -CH₂-OH | δ 60-70 ppm | |

| ¹⁹F NMR | Aromatic F | Single peak |

| IR | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) |

| C-H stretch (aliphatic) | 2850-2960 cm⁻¹ | |

| C=O stretch (acid) | 1680-1710 cm⁻¹ | |

| C-F stretch | 1100-1300 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | Corresponding to the molecular weight |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument parameters should be optimized for the specific instrument being used.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5mm NMR tube.

-

¹H NMR: Acquire a one-dimensional ¹H spectrum using a standard pulse program.

-

¹³C NMR: Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

¹⁹F NMR: Acquire a one-dimensional ¹⁹F spectrum. If the instrument allows, use a probe that is tuned for ¹⁹F.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like TMS.

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for EI-MS data acquisition.

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.

- NMR | Fluorine Spectroscopy - Oxford Instruments.

- mass spectra - the M+2 peak - Chemguide.

- Mass spectrometry analysis of multiple halogen atoms - ECHEMI.

- Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments.

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.

- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.

- Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd.

- IR: carboxylic acids.

- 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2 | CID 297549 - PubChem.

- (PDF) Infrared spectra and structure of molecular complexes of aromatic acids.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH.

- 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR spectrum - ChemicalBook.

- An Overview of Fluorine NMR - ResearchGate.

- Video: IR and UV–Vis Spectroscopy of Carboxylic Acids - JoVE.

- Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- Supplementary Information - The Royal Society of Chemistry.

- 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6)IR1 - ChemicalBook.

- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid - Ossila.

Sources

- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. 2,3,5,6-Tetrafluoro-4-hydroxy-benzoic acid(652-34-6) 13C NMR spectrum [chemicalbook.com]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

A Methodological Guide to Determining the Organic Solvent Solubility of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid in organic solvents. Recognizing the absence of publicly available solubility data for this specific molecule, this document establishes a first-principles approach. It begins with a theoretical analysis of the molecular structure to predict solubility behavior, followed by a detailed, field-proven experimental protocol for quantitative measurement. The guide culminates in a strategic approach to solvent selection and screening, ensuring an efficient and scientifically rigorous workflow.

Introduction: The Challenge of a Novel Moiety

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is a complex organic molecule with potential applications in materials science, liquid crystal formulation, or as an intermediate in active pharmaceutical ingredient (API) synthesis. Its structure combines a rigid, electron-deficient perfluorinated aromatic core with a flexible, polar aliphatic chain, creating a unique physicochemical profile. Understanding its solubility is a critical first step in any application, dictating everything from reaction conditions and purification strategies to formulation and bioavailability.

This guide addresses the critical need for a reliable methodology to characterize the solubility of this and other novel compounds where established data is not available. We will proceed by dissecting the molecule's constituent parts to form a qualitative hypothesis, then provide the robust experimental means to validate and quantify this behavior.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as our foundational guide[1]. A solute's solubility is maximized in a solvent that shares similar intermolecular force characteristics. We can deconstruct the target molecule to analyze its distinct functional regions.

Molecular Structure and Functional Group Analysis

The structure of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid presents three key domains that govern its interaction with solvents:

-

The Perfluorinated Aromatic Core (C₆F₄): The four fluorine atoms are strongly electron-withdrawing, creating an electron-deficient (hydrophobic and lipophobic) aromatic ring. This core will contribute to interactions with nonpolar, but highly polarizable, solvents and may engage in π-stacking with other aromatic systems[2]. The high thermal stability and chemical resistance associated with C-F bonds suggest this part of the molecule is relatively inert[3].

-

The Carboxylic Acid Group (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its presence indicates that the molecule is acidic. For comparison, the related precursor, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, has a pKa of 5.3, making it significantly more acidic than its non-fluorinated analog[4]. This acidic nature is critical, as it allows for salt formation with bases, which can dramatically increase aqueous solubility. In organic solvents, its hydrogen-bonding capacity will be a primary driver of solubility in polar protic and aprotic solvents.

-

The 6-Hydroxyhexyloxy Chain (-O(CH₂)₆OH): This flexible aliphatic chain introduces both nonpolar (the hexyl backbone) and polar (the ether linkage and terminal hydroxyl group) characteristics. The ether oxygen can act as a hydrogen bond acceptor, while the terminal hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. This chain adds a degree of lipophilicity and flexibility, contrasting with the rigid aromatic core.

Sources

An In-Depth Technical Guide to the Thermal Stability of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the expected thermal stability of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid, a complex fluorinated aromatic compound with significant potential in materials science and drug development. In the absence of direct experimental literature for this specific molecule, this guide synthesizes data from structurally related compounds to build a predictive model of its thermal behavior. We will explore the theoretical underpinnings of its stability, detailing the likely degradation pathways and transition temperatures. Furthermore, this guide presents robust, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), enabling researchers to validate these predictions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the thermal properties of this and similar fluorinated molecules.

Introduction: The Significance of Thermal Stability

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is a molecule of interest due to its unique combination of a highly fluorinated aromatic core and a flexible, functionalized aliphatic side chain. The tetrafluorinated benzoic acid moiety provides a rigid, electron-poor aromatic system, while the 6-hydroxyhexyloxy tail introduces flexibility and a reactive hydroxyl group. This architecture is common in liquid crystals, advanced polymers, and pharmaceutical intermediates.[1][2]

The thermal stability of such a compound is a critical parameter that dictates its processing conditions, storage, and application limits. For high-performance materials, thermal stability determines the maximum operating temperature. In pharmaceutical applications, it influences manufacturing processes like drying and melt extrusion, as well as the shelf-life of the final product. Understanding the temperatures at which the material melts, crystallizes, or decomposes is therefore of paramount importance.

Predicted Thermal Behavior: A Synthesis of First Principles

The thermal stability of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is governed by the bond dissociation energies of its constituent parts. The molecule can be deconstructed into three key regions:

-

The Tetrafluorinated Phenyl Ring: The carbon-fluorine (C-F) and aromatic carbon-carbon (C-C) bonds are exceptionally strong, conferring high thermal stability to this core structure.

-

The Aryl Ether Linkage (Ar-O-R): Aryl ethers are known to be thermally robust. For instance, Poly(Ether Ether Ketone) (PEEK), a polymer built on an aryl-ether-ketone backbone, is stable up to temperatures of around 500°C.[3][4] The thermal destruction of such polymers often begins at the ketone group or the ether linkage at very high temperatures.[4]

-

The 6-Hydroxyhexyloxy Side Chain: This aliphatic chain is the most likely point of initial thermal degradation. The C-C and C-H bonds in the alkyl chain are weaker than the bonds in the aromatic core. The terminal hydroxyl group and the ether linkage are also potential sites for thermally induced reactions.

Based on this analysis, we can predict a multi-stage thermal decomposition process. The initial and less thermally stable event will likely involve the degradation of the 6-hydroxyhexyloxy side chain, followed by the decomposition of the highly stable fluorinated aromatic core at a significantly higher temperature.

Experimental Workflow for Thermal Analysis

To empirically determine the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[5][6]

Caption: Standard experimental workflow for thermal characterization.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperatures at which the material decomposes by measuring its mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert), with a purge rate of 20-50 mL/min. An inert atmosphere is chosen to study the inherent thermal stability of the material without oxidative effects.

-

Temperature Program: Equilibrate at 30°C, then ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A 10°C/min rate is standard for screening and provides a good balance between resolution and experimental time.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition (Td) is determined from the resulting curve, typically as the temperature at which 5% mass loss occurs (Tₔ₅%).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting (Tm), crystallization (Tc), and glass transition (Tg) by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-7 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert), with a purge rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

First Heat: Ramp from 25°C to a temperature below the predicted decomposition onset (e.g., 250°C) at 10°C/min. This step removes any thermal history of the sample.

-

Cool: Cool the sample from 250°C down to -50°C at 10°C/min. This allows for the observation of crystallization events.

-

Second Heat: Ramp from -50°C to 250°C at 10°C/min. Data from the second heating scan is typically used for analysis of Tg and Tm, as it reflects the intrinsic properties of the material.

-

-

-

Data Analysis: Plot heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) will appear as peaks. The glass transition will appear as a step change in the baseline.

Predicted Data and Interpretation

The following table summarizes the expected thermal properties based on the analysis of the molecule's structure. These are predictive values and must be confirmed by empirical measurement as described above.

| Parameter | Predicted Value | Significance & Interpretation |

| Glass Transition (Tg) | 5 - 25 °C | This transition corresponds to the onset of long-range segmental motion in the amorphous regions of the material, primarily related to the flexible hexyloxy chain. |

| Melting Point (Tm) | 120 - 160 °C | The melting point will be an endothermic peak on the DSC thermogram, representing the transition from a crystalline solid to an isotropic liquid. This value is influenced by the packing of the molecules, which is governed by both the aromatic core and the aliphatic tail.[7] |

| Onset of Decomposition (Tₔ₅%) | 220 - 280 °C | This is the temperature at which a 5% mass loss is observed in TGA. This initial mass loss is hypothesized to correspond to the degradation and volatilization of the 6-hydroxyhexyloxy side chain. |

| Major Decomposition Event | > 450 °C | Following the initial side-chain loss, a second, more significant mass loss is expected at much higher temperatures, corresponding to the decomposition of the stable tetrafluorinated aromatic core. |

Proposed Thermal Degradation Pathway

The thermal degradation is likely initiated by the homolytic cleavage of the weakest bonds in the 6-hydroxyhexyloxy chain. The C-O bond of the ether and the C-C bonds of the alkyl chain are the most probable initiation sites.

Caption: Proposed high-level thermal degradation pathway.

The initial degradation step is proposed to be the scission of the aliphatic chain, leading to the formation of volatile organic fragments and a more stable aromatic radical intermediate.[8][9] This would account for the initial mass loss observed in TGA. The remaining fluorinated aromatic structure would then require significantly more thermal energy to decompose, reflecting the high strength of the C-F and aromatic C-C bonds.

Conclusion

While direct experimental data for 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid is not currently available in the public domain, a robust and scientifically sound prediction of its thermal behavior can be made by analyzing its constituent chemical moieties. We predict a multi-stage decomposition profile, initiated by the degradation of the 6-hydroxyhexyloxy side chain at temperatures between 220-280°C, followed by the decomposition of the highly stable fluorinated aromatic core above 450°C. The provided TGA and DSC protocols offer a clear and reliable pathway for the empirical validation of these predictions. This guide serves as a foundational resource for any researcher or professional aiming to utilize this compound in thermally demanding applications.

References

-

Aryl Radical Formation during the Thermal Decomposition of Aryldiazo Alkyl Ethers. RSC Publishing. Available from: [Link]

-

Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available from: [Link]

-

Thermal Stability of PEEK: A Comprehensive Guide. PEEKCHINA. (2024). Available from: [Link]

-

Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Pure. (2016). Available from: [Link]

-

Thermal stability of a novel poly(ether ether Ketone Ketone) (PK99). ResearchGate. Available from: [Link]

-

Thermal Stability of Polyetherketones. Scientific.Net. (2018). Available from: [Link]

-

Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. NIH. (2023). Available from: [Link]

-

Thermal Analysis of Liquid Crystal Phase Transition Using FTIR Spectroscopy. ResearchGate. Available from: [Link]

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. NIH. Available from: [Link]

-

Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers. ResearchGate. Available from: [Link]

-

Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

-

Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC - NIH. Available from: [Link]

-

Thermal decomposition of poly(aryl ether ketones). Semantic Scholar. (1987). Available from: [Link]

-

Thermal Analysis of the Essential Oil of Aniba rosaeodora Ducke by TGA and DSC. Research, Society and Development. (2022). Available from: [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available from: [Link]

Sources

- 1. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]

- 3. Thermal Stability of PEEK: A Comprehensive Guide [peekchina.com]

- 4. Thermal Stability of Polyetherketones | Scientific.Net [scientific.net]

- 5. rsdjournal.org [rsdjournal.org]

- 6. tainstruments.com [tainstruments.com]

- 7. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Aryl radical formation during the thermal decomposition of aryldizao alkyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Potential Applications of Fluorinated Benzoic Acid Derivatives

Introduction: The Strategic Value of Fluorination in Benzoic Acid Scaffolds

Fluorinated benzoic acid derivatives represent a pivotal class of molecules at the intersection of medicinal chemistry, materials science, and agrochemistry. The unassuming substitution of a hydrogen atom with fluorine on the benzoic acid core instigates a profound alteration of the molecule's physicochemical properties. This guide delves into the nuanced world of these derivatives, elucidating the principles behind their design and showcasing their diverse applications.

The strategic incorporation of fluorine is a cornerstone of modern molecular design.[1] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine (C-F) bond—confer significant advantages.[1][2] These include enhanced metabolic stability, modulated lipophilicity, and altered acidity (pKa), which collectively allow scientists to fine-tune molecular behavior for specific applications.[3][4] When applied to the benzoic acid scaffold, a privileged structure in its own right, the result is a versatile toolkit for innovation across multiple scientific domains.[1]

This document will explore the fundamental impact of fluorine substitution, provide in-depth case studies in key application areas, and furnish detailed experimental protocols for the synthesis and evaluation of these remarkable compounds.

Chapter 1: The Physicochemical Impact of Fluorine Substitution

The introduction of fluorine onto the benzoic acid ring is not a trivial modification; it is a strategic decision to manipulate key molecular parameters that govern biological activity and material properties.

Electronic Effects and Acidity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which can significantly impact the acidity of the carboxylic acid group.[2][4] This increased acidity can be crucial for enhancing the binding affinity of a drug to its target receptor.[4][5]

Lipophilicity and Membrane Permeability: Fluorine substitution can increase a molecule's lipophilicity, or its tendency to dissolve in fats and lipids.[3][5] This property is critical for the ability of a drug to cross cell membranes and the blood-brain barrier, thereby improving its bioavailability and efficacy.[2][3]

Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes in the body.[2][4] By strategically placing fluorine atoms at sites that are susceptible to metabolic oxidation, chemists can block these pathways, prolonging the half-life and therapeutic effect of a drug.[2][3][4]

Conformational Control: The substitution of hydrogen with fluorine can also influence the preferred conformation of a molecule. While the size difference is minimal, the electronic properties of fluorine can lead to specific intramolecular interactions that lock the molecule into a bioactive conformation, enhancing its interaction with a biological target.[3][5]

| Property | Benzoic Acid | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |

| Molecular Formula | C₇H₆O₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ |

| Molecular Weight | 122.12 g/mol | 140.11 g/mol | 140.11 g/mol [6] | 140.11 g/mol [7][8] |

| pKa | 4.20 | 3.27 | 3.86 | 4.14 |

| Melting Point | 122.4 °C | 122-125 °C | 123-125 °C | 182-184 °C[7][9] |

| LogP | 1.87 | 1.97 | 2.00 | 2.00 |

Chapter 2: Applications in Medicinal Chemistry and Drug Development

The unique properties imparted by fluorine make fluorinated benzoic acid derivatives a mainstay in modern drug discovery, with applications spanning anti-inflammatory, anticancer, and central nervous system (CNS) therapies.[1][3]

Case Study: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A prominent example is Diflunisal , a difluorinated derivative of salicylic acid (a hydroxylated benzoic acid). The fluorine atoms in Diflunisal enhance its potency and significantly extend its duration of action compared to aspirin. This is attributed to both increased binding affinity to the cyclooxygenase (COX) enzymes and improved metabolic stability.

Anticancer Agents

Fluorinated benzoic acids are integral components of various anticancer agents. They can serve as key pharmacophores that interact with specific biological targets, such as protein kinases, to inhibit tumor growth. Their enhanced membrane permeability also facilitates their entry into cancer cells.[1]

Central Nervous System (CNS) Agents

The ability of fluorine to modulate lipophilicity is particularly valuable for CNS drugs, which must cross the highly selective blood-brain barrier. The trifluoromethyl group (-CF₃) in the antidepressant Fluoxetine , for example, increases its lipophilicity and CNS penetration, allowing for effective binding to the serotonin transporter.[3]

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid Ethyl Ester

This protocol details a common first step in the synthesis of more complex derivatives.[1][10]

Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid via Fischer esterification.

Materials:

-

Ethyl acetate and n-hexane (for TLC)[10]

-

250 mL Round-bottom flask, condenser, heating mantle, separating funnel[1][10]

Procedure:

-

Add 15 g of 4-fluorobenzoic acid to a 250 mL round-bottom flask.[1][10]

-

Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.[1][10]

-

Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.[1][10]

-

Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.[1][10]

-

After completion, allow the mixture to cool to room temperature.[1]

-

Neutralize any unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases.[1][10]

-

Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product using an appropriate organic solvent.[1]

Visualization of a Drug Discovery Workflow

Caption: Generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.[1]

Chapter 3: Applications in Materials Science

The utility of fluorinated benzoic acid derivatives extends beyond medicine into the realm of advanced materials, where their unique properties are harnessed to create high-performance products.[11]

Liquid Crystals: These compounds are frequently used as intermediates in the synthesis of liquid crystal monomers. The rigidity of the benzoic acid core combined with the polarity of the C-F bond helps to induce and stabilize the liquid crystalline phases essential for display technologies.[11]

High-Performance Polymers: Fluorinated benzoic acids can be incorporated as monomers into polymers like polyesters and polyamides. The resulting fluoropolymers exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for demanding applications in electronics and aerospace.[12]

Chapter 4: Applications in Agrochemicals

In agriculture, fluorinated benzoic acid derivatives are crucial building blocks for modern herbicides, fungicides, and insecticides.[11][12]

Herbicides: The fluorine atom can significantly enhance the biological activity of herbicides.[12] For example, fluorinated benzoic acid derivatives can act as potent and selective herbicides by mimicking or interfering with plant growth hormones. Some bacterial strains have even been shown to use fluorobenzoates as their sole source of carbon.[13]

Pesticides and Fungicides: The metabolic stability conferred by the C-F bond ensures that these agrochemicals persist long enough in the environment to be effective, while their tailored lipophilicity ensures efficient uptake by the target pest or fungus.[11][12]

Logical Diagram for Herbicide Structure-Activity Relationship (SAR)

Caption: Key structure-activity relationships for fluorinated benzoic acid-based herbicides.

Conclusion and Future Outlook

Fluorinated benzoic acid derivatives are a testament to the power of strategic molecular design. The simple act of fluorine substitution unlocks a wealth of possibilities, enabling the creation of more effective medicines, more resilient materials, and more efficient agrochemicals.[2][11] As synthetic methodologies for fluorination continue to advance, we can anticipate the emergence of even more sophisticated derivatives with tailored properties for novel applications. From targeted cancer therapies to next-generation electronics, the future for this versatile class of compounds is exceptionally bright.[14]

References

- Fluorine in drug discovery: Role, design and case studies. (2025). Pharmacy Journal.

- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (2025). BenchChem.

- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- The role of fluorine in medicinal chemistry. PubMed.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

- Fluorobenzoic Acid Series. Sparrow Chemical.

- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.

- 4-Fluorobenzoic acid. Grokipedia.

- 4-Fluorobenzoic acid. ChemicalBook.

- 4-Fluorobenzoic Acid. PubChem.

- 3-Fluorobenzoic Acid. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. sparrow-chemical.com [sparrow-chemical.com]

- 12. innospk.com [innospk.com]

- 13. mdpi.com [mdpi.com]

- 14. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

introduction to self-assembled monolayers with fluorinated linkers

An In-Depth Technical Guide to Self-Assembled Monolayers with Fluorinated Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract